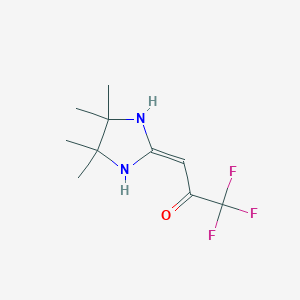![molecular formula C17H21FN4 B5973072 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine](/img/structure/B5973072.png)
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine, also known as FMP, is a chemical compound that belongs to the class of pyrimidine derivatives. It is a highly selective and potent antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward, motivation, and addiction. FMP has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.
Mechanism of Action
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine acts as a highly selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of the D3 receptor, 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine can modulate the release of dopamine and other neurotransmitters, which are involved in the regulation of reward, motivation, and addiction.
Biochemical and Physiological Effects:
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has been shown to have a wide range of biochemical and physiological effects on the brain. It can modulate the release of dopamine, norepinephrine, and other neurotransmitters, which can affect mood, cognition, and behavior. 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has also been shown to modulate the activity of various ion channels and receptors, which can affect neuronal excitability and synaptic plasticity.
Advantages and Limitations for Lab Experiments
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has several advantages for use in lab experiments. It is highly selective and potent, which makes it an ideal tool for studying the dopamine D3 receptor and its role in various neurological and psychiatric disorders. However, 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine. One area of interest is the development of more potent and selective D3 receptor antagonists, which could have even greater therapeutic potential for the treatment of addiction and other disorders. Another area of interest is the use of 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine in combination with other drugs or therapies, to enhance its efficacy and reduce potential side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine, and its potential use in the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine involves the reaction of 4-(4-fluorophenyl)-2-methyl-1-piperazineethanol with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine as a white crystalline solid.
Scientific Research Applications
2-{4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders. It has shown promising results in preclinical studies for its ability to reduce drug-seeking behavior in animal models of addiction, and for its potential use in the treatment of schizophrenia and Parkinson's disease.
properties
IUPAC Name |
2-[4-[1-(4-fluorophenyl)propan-2-yl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4/c1-14(13-15-3-5-16(18)6-4-15)21-9-11-22(12-10-21)17-19-7-2-8-20-17/h2-8,14H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZHJCNOOWSTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(4-Fluorophenyl)-1-methylethyl]-1-piperazinyl}pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5973010.png)
![4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5973012.png)
![2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B5973013.png)
![2-pyridin-3-yl-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5973016.png)


![methyl 4-({1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}amino)-4-oxobutanoate](/img/structure/B5973061.png)
![6-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5973062.png)
![N-[4-({[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}methyl)phenyl]acetamide](/img/structure/B5973069.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5973080.png)
![benzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5973088.png)
![N-methyl-3-(2-oxo-1-pyrrolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5973096.png)

![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-(tetrahydro-3-furanylmethyl)piperidine trifluoroacetate](/img/structure/B5973112.png)